Pentaerythritol tetrakis(2-bromoisobutyrate)
Overview
Description
Pentaerythritol tetrakis(2-bromoisobutyrate) is a chemical compound with the molecular formula C21H32Br4O8 and a molecular weight of 732.09 g/mol . It is commonly used as an initiator in Atom Transfer Radical Polymerization (ATRP) to create tetrafunctional polymers . The compound is known for its ability to form four-arm star polymers, making it valuable in various polymerization processes .
Mechanism of Action
Target of Action
Pentaerythritol tetrakis(2-bromoisobutyrate) is primarily used as an initiator for Atom Transfer Radical Polymerization (ATRP) . The primary targets of this compound are monomers that are susceptible to radical polymerization .
Mode of Action
The compound acts as a tetrafunctional initiator in ATRP, meaning it can initiate polymerization at four different sites . This results in the creation of a four-arm star polymer .
Biochemical Pathways
It is known that the compound plays a crucial role in the atrp process, which is a type of controlled radical polymerization .
Result of Action
The primary result of the action of Pentaerythritol tetrakis(2-bromoisobutyrate) is the formation of a four-arm star polymer . This structure is achieved due to the tetrafunctional nature of the compound, which allows it to initiate polymerization at four different sites .
Action Environment
The efficacy and stability of Pentaerythritol tetrakis(2-bromoisobutyrate) can be influenced by various environmental factors. For instance, the presence of impurities can interfere with the ATRP process. Additionally, the temperature and pH of the environment can also impact the efficiency of the polymerization process .
Biochemical Analysis
Biochemical Properties
Pentaerythritol tetrakis(2-bromoisobutyrate) plays a significant role in biochemical reactions, particularly in the synthesis of functional polymers. It interacts with various enzymes and proteins involved in the polymerization process. The compound acts as an initiator, facilitating the transfer of radicals to monomers, which then polymerize to form long chains. This interaction is crucial for the formation of well-defined polymers with specific properties .
Cellular Effects
The effects of Pentaerythritol tetrakis(2-bromoisobutyrate) on cellular processes are primarily related to its role in polymer synthesis. In cellular environments, the compound can influence cell function by altering the properties of the polymers it helps create. These polymers can affect cell signaling pathways, gene expression, and cellular metabolism by providing a scaffold for the attachment of bioactive molecules or by altering the physical properties of the cellular environment .
Molecular Mechanism
At the molecular level, Pentaerythritol tetrakis(2-bromoisobutyrate) exerts its effects through its role as an ATRP initiator. The compound binds to transition metal catalysts, such as copper, to form a complex that can transfer radicals to monomers. This process initiates the polymerization reaction, leading to the formation of polymers with controlled structures. The binding interactions between Pentaerythritol tetrakis(2-bromoisobutyrate) and the metal catalysts are essential for the efficiency and precision of the polymerization process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pentaerythritol tetrakis(2-bromoisobutyrate) can change over time due to its stability and degradation properties. The compound is generally stable under inert atmosphere and room temperature conditions . Prolonged exposure to light or moisture can lead to degradation, affecting its efficacy as a polymerization initiator. Long-term studies have shown that the stability of the compound is crucial for maintaining consistent polymerization results .
Dosage Effects in Animal Models
The effects of Pentaerythritol tetrakis(2-bromoisobutyrate) in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, it can cause adverse effects, including skin and eye irritation . Studies have shown that there is a threshold beyond which the compound’s toxicity increases, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
Pentaerythritol tetrakis(2-bromoisobutyrate) is involved in metabolic pathways related to its role in polymer synthesis. The compound interacts with enzymes and cofactors that facilitate the polymerization process. These interactions can affect metabolic flux and the levels of metabolites involved in the synthesis of functional polymers .
Transport and Distribution
Within cells and tissues, Pentaerythritol tetrakis(2-bromoisobutyrate) is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its availability for polymerization reactions. The distribution of the compound within cellular compartments is crucial for its efficacy as a polymerization initiator .
Subcellular Localization
The subcellular localization of Pentaerythritol tetrakis(2-bromoisobutyrate) is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on polymerization processes. The localization of the compound within subcellular structures is essential for its activity and function in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentaerythritol tetrakis(2-bromoisobutyrate) is synthesized through the esterification of pentaerythritol with 2-bromoisobutyryl bromide . The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrogen bromide formed during the reaction . The reaction conditions often involve maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of pentaerythritol tetrakis(2-bromoisobutyrate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity . The compound is then purified through recrystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Pentaerythritol tetrakis(2-bromoisobutyrate) primarily undergoes substitution reactions due to the presence of bromine atoms . These reactions are facilitated by nucleophiles that replace the bromine atoms with other functional groups .
Common Reagents and Conditions
Common reagents used in these substitution reactions include nucleophiles such as amines, thiols, and alcohols . The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these substitution reactions are derivatives of pentaerythritol tetrakis(2-bromoisobutyrate) with various functional groups replacing the bromine atoms . These derivatives are used in further chemical synthesis and polymerization processes .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Ethylene bis(2-bromoisobutyrate): Another ATRP initiator with similar properties but only bifunctional, leading to linear polymers.
Pentaerythritol tetrakis(3-mercaptopropionate): Used in thiol-ene reactions to create cross-linked polymers.
Pentaerythritol tetrabromide: A brominated compound used in flame retardants.
Uniqueness
Pentaerythritol tetrakis(2-bromoisobutyrate) is unique due to its tetrafunctional nature, allowing for the creation of star-shaped polymers with four arms . This property makes it highly valuable in applications requiring specific polymer architectures and functionalities .
Properties
IUPAC Name |
2,2-bis(hydroxymethyl)propane-1,3-diol;2-bromo-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O4.4C4H7BrO2/c6-1-5(2-7,3-8)4-9;4*1-4(2,5)3(6)7/h6-9H,1-4H2;4*1-2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBFCIQDWYULRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.C(C(CO)(CO)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40Br4O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747920 | |
Record name | 2-Bromo-2-methylpropanoic acid--2,2-bis(hydroxymethyl)propane-1,3-diol (4/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
804.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243991-62-0 | |
Record name | 2-Bromo-2-methylpropanoic acid--2,2-bis(hydroxymethyl)propane-1,3-diol (4/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 243991-62-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Pentaerythritol tetrakis(2-bromoisobutyrate) in polymer synthesis?
A: Pentaerythritol tetrakis(2-bromoisobutyrate) (PT-Br) serves as a crucial component in Atom Transfer Radical Polymerization (ATRP). Its structure, featuring four bromine atoms, allows it to act as a multi-functional initiator in ATRP reactions. [, ] This means that a single molecule of PT-Br can initiate the growth of four polymer chains simultaneously, ultimately leading to the formation of star-shaped polymers. [, ] This is in contrast to linear polymers synthesized using conventional initiators.
Q2: How does the use of Pentaerythritol tetrakis(2-bromoisobutyrate) influence the properties of the resulting polymers?
A: Studies demonstrate that star-shaped polymers synthesized using PT-Br exhibit unique characteristics compared to their linear counterparts. For instance, star-shaped Poly(4-vinyls)stilbene (PVS) synthesized with PT-Br displayed lower viscosity and glass transition temperatures. [] This difference in properties can be attributed to the branched architecture of star polymers, influencing their chain packing and entanglement.
Q3: Can you provide an example of a specific application where the unique properties of polymers synthesized using Pentaerythritol tetrakis(2-bromoisobutyrate) are advantageous?
A: Research highlights the use of PT-Br in synthesizing star-block copolymers like Poly(styrene)-block-poly(4-vinylpyridine) (PS-b-P4VP)_4. [] These copolymers self-assemble into fiber-like micelles in specific solvents. These micelles, with their unique morphology, have been explored as templates for creating one-dimensional nanomaterials, specifically ordered arrays of gold nanoparticles. [] This showcases the potential of using PT-Br derived polymers in nanotechnology applications.
Q4: Are there any analytical techniques commonly employed to characterize polymers synthesized using Pentaerythritol tetrakis(2-bromoisobutyrate)?
A: Several techniques are employed to characterize these polymers. Nuclear Magnetic Resonance (NMR) spectroscopy helps determine the polymer's structure and composition. [, ] Gel Permeation Chromatography (GPC) provides insights into the molecular weight and distribution of the synthesized polymer chains. [] Additionally, techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the morphology and size of self-assembled structures formed by these polymers, such as the fiber-like micelles. []
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